An In-Depth Technical Guide to the In Silico Prediction of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide Bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide Bioactivity
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] This guide presents a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of a specific derivative, 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide. By leveraging a suite of publicly available and commercial computational tools, researchers can systematically investigate this molecule's therapeutic potential, from initial target identification to the assessment of its drug-like properties. This document serves as a practical manual for drug development professionals, outlining a logical, multi-stage computational analysis designed to accelerate and focus preclinical research efforts, thereby saving significant time and resources.[4][5][6][7]
The Strategic Imperative for In Silico Analysis
The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[6] Early-stage failures are often attributed to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic profiles.[8][9] In silico drug discovery, or computer-aided drug design (CADD), offers a powerful paradigm to mitigate these risks by simulating, predicting, and optimizing drug candidates in a virtual environment before significant investment in wet-lab synthesis and testing.[6][7][10]
This approach is particularly valuable for novel compounds like 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide. By building a robust computational model, we can generate testable hypotheses regarding its mechanism of action, potential biological targets, and its viability as a drug candidate. The workflow detailed herein follows a logical progression from broad, ligand-based predictions to highly specific, structure-based simulations.
Foundational Workflow: Ligand Preparation and Target Fishing
Before any predictive modeling can occur, the molecule of interest must be correctly prepared, and its most probable biological targets must be identified. This initial phase sets the stage for all subsequent, more focused analyses.
Rationale: The "Target Fishing" Imperative
For a novel compound, the primary unknown is its biological target(s). Instead of randomly screening against hundreds of proteins, a "target fishing" or "target prediction" approach uses the ligand's chemical structure to infer its most likely interacting partners. This is achieved by comparing its structure to databases of known ligands with annotated biological activities.
Protocol: Ligand Preparation and Initial Target Prediction
Objective: To generate a high-quality 3D structure of the ligand and use it to predict a ranked list of potential protein targets.
Methodology:
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Obtain Canonical SMILES: The first step is to secure a standardized representation of the molecule. The canonical SMILES for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is CC1NC2=CC=CC=C2N(C1)C(=O)N. This can be obtained from databases like PubChem.
-
Generate 3D Conformation: Using software like Open Babel or ChemDraw, convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format). This process generates a plausible 3D conformation, which is crucial for subsequent shape-based comparisons and docking.
-
Energy Minimization: The initial 3D structure should be energy-minimized using a force field (e.g., MMFF94) to relieve any steric strain and achieve a more energetically favorable conformation.
-
Target Fishing with SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server, a powerful tool for estimating the most probable protein targets of a small molecule.
-
Submit the canonical SMILES string of the compound.
-
The server compares the query molecule to a library of over 370,000 active compounds and predicts targets based on the principle of chemical similarity. The output is a ranked list of protein classes and specific proteins, prioritized by probability.
-
Visualization: Overall In Silico Workflow
Caption: High-level workflow from ligand preparation to a final integrated bioactivity profile.
Core Analysis: Molecular Docking Simulation
Once a high-probability target is identified (e.g., a specific kinase or enzyme), molecular docking is employed to predict how the ligand binds to the protein's active site. This provides crucial information on binding affinity and the specific molecular interactions driving recognition.[11]
Causality: From Pose to Potency
Molecular docking algorithms explore numerous possible orientations (poses) of the ligand within the protein's binding pocket, calculating a "docking score" for each.[11] This score, typically expressed in kcal/mol, estimates the binding free energy. A lower, more negative score suggests a stronger, more favorable interaction. The analysis of the best-scoring pose reveals key interactions like hydrogen bonds and hydrophobic contacts that are essential for bioactivity.
Protocol: Structure-Based Molecular Docking with AutoDock Vina
Objective: To predict the binding mode and affinity of the ligand to its putative protein target.
Assumed Target: For this guide, we will hypothesize that Target Fishing identified Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2H8H) as a high-probability target.
Methodology:
-
Protein Preparation:
-
Ligand Preparation:
-
Load the energy-minimized 3D structure of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide.
-
Define its rotatable bonds and save it in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box centered on the known active site of the protein. The coordinates can be determined from the position of the original ligand in the crystal structure.[15]
-
-
Running AutoDock Vina:
-
Execute the Vina program via the command line, providing the prepared protein, ligand, and a configuration file specifying the grid box coordinates and dimensions.[16]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log
-
-
Results Analysis:
-
The output file (results.pdbqt) contains multiple binding modes, ranked by their affinity scores.
-
Visualize the top-scoring pose complexed with the protein. Analyze the intermolecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) using tools like LigPlot+ or the visualizer itself.[14]
-
Data Presentation: Hypothetical Docking Results
| Binding Mode | Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Src Kinase) |
| 1 | -8.9 | 0.00 | MET-341, LYS-295, THR-338, GLU-310 |
| 2 | -8.5 | 1.21 | MET-341, LEU-273, ASP-404 |
| 3 | -8.2 | 1.87 | LYS-295, VAL-281, ALA-403 |
Refining Predictions with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, it does not account for the dynamic nature of proteins. MD simulations offer a way to validate the stability of the predicted protein-ligand complex in a simulated physiological environment.[17][18]
Rationale: Assessing the Stability of the Predicted Pose
An MD simulation models the movements and interactions of atoms over time. By running a simulation of the docked complex, we can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. This adds a layer of confidence to the docking results.[17][19]
Protocol: Protein-Ligand Complex MD Simulation with GROMACS
Objective: To evaluate the dynamic stability of the top-ranked docking pose.
Methodology:
-
System Preparation:
-
Generate a topology for the ligand using a server like CGenFF or the antechamber module of AmberTools. This file describes the force field parameters for the small molecule.[18]
-
Combine the protein and ligand coordinates into a single complex file.
-
Use the GROMACS pdb2gmx tool to generate the protein topology.
-
Merge the protein and ligand topology files.[18]
-
-
Solvation and Ionization:
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove bad contacts.[17][19]
-
Equilibration (NVT and NPT): Conduct two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.[17][19]
-
Production MD: Run the main simulation for a duration of 50-100 nanoseconds to collect trajectory data.[18]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to identify regions of flexibility or rigidity upon ligand binding.
-
Hydrogen Bond Analysis: Track the number of hydrogen bonds between the protein and ligand throughout the simulation to quantify this key interaction.
-
Profiling for Drug-Likeness: ADMET Prediction
A compound's efficacy is irrelevant if it cannot reach its target in the body or is overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in de-risking a drug candidate.[4][5][20][21]
Rationale: Failing Fast and Cheap
ADMET profiling helps identify potential liabilities early in the discovery process.[20][21] Properties like poor oral bioavailability, rapid metabolism, or potential toxicity can halt a drug's development. In silico ADMET prediction provides a rapid, cost-effective first pass to flag these issues.[5][20]
Protocol: Comprehensive ADMET Profiling with SwissADME
Objective: To evaluate the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the compound.
Methodology:
-
Input: Navigate to the SwissADME web server and input the canonical SMILES string of the compound.
-
Analysis: The server calculates a wide array of parameters. Key outputs to analyze include:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.
-
Lipinski's Rule of Five: A widely used filter for assessing drug-likeness and potential oral bioavailability.
-
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
-
Medicinal Chemistry: Alerts for promiscuous binders (PAINS - Pan-Assay Interference Compounds) or structural fragments known to be problematic.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation/Compliance |
| Molecular Weight | 205.24 g/mol | Compliant (Lipinski: <500) |
| LogP (iLOGP) | 1.15 | Compliant (Lipinski: <5) |
| H-bond Donors | 2 | Compliant (Lipinski: <5) |
| H-bond Acceptors | 2 | Compliant (Lipinski: <10) |
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Bioavailability Score | 0.55 | Good probability of drug-likeness |
Visualization: ADMET-Based Decision Logic
Caption: Decision tree for advancing a compound based on key ADMET predictions.
Synthesis and Recommendations
By integrating the findings from target fishing, molecular docking, MD simulations, and ADMET profiling, a comprehensive bioactivity profile for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide can be constructed.
Integrated Profile:
-
Predicted Targets: The compound shows a high probability of interacting with protein kinases, specifically Src kinase.
-
Binding Affinity: Molecular docking predicts a strong binding affinity (-8.9 kcal/mol) to the ATP-binding site of Src kinase, driven by key hydrogen bonds and hydrophobic interactions.
-
Complex Stability: The docked pose is stable over a 100 ns MD simulation, validating the predicted binding mode.
-
Drug-Likeness: The molecule exhibits an excellent ADMET profile, with high predicted oral absorption, CNS permeability, and a low risk of metabolic liabilities, adhering to Lipinski's Rule of Five.
Conclusion and Next Steps: The in silico analysis strongly suggests that 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is a promising candidate for development as a Src kinase inhibitor. Its favorable drug-like properties indicate a high potential for translation into in vitro and in vivo models.
Recommendations for Experimental Validation:
-
Synthesis: Synthesize and confirm the structure of the compound.
-
In Vitro Kinase Assay: Perform an enzymatic assay to experimentally determine the IC50 value of the compound against Src kinase to validate the docking predictions.
-
Cell-Based Assays: Test the compound's anti-proliferative effects on cancer cell lines known to be dependent on Src signaling (e.g., certain colon or breast cancer cells).
-
Early ADME Studies: Conduct in vitro experiments to confirm metabolic stability using liver microsomes.
This self-validating computational workflow provides a robust, data-driven foundation for advancing this specific quinoxaline derivative into the experimental phases of the drug discovery pipeline.
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